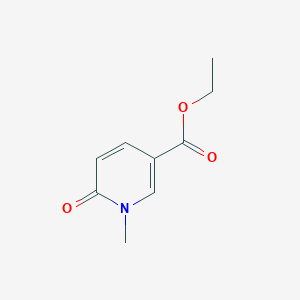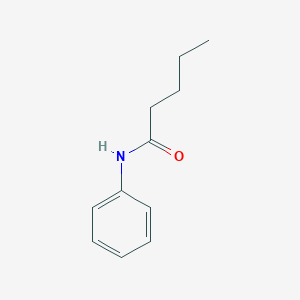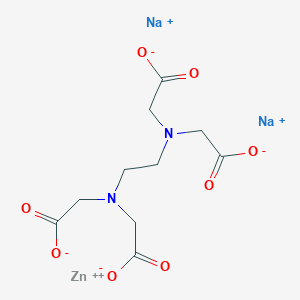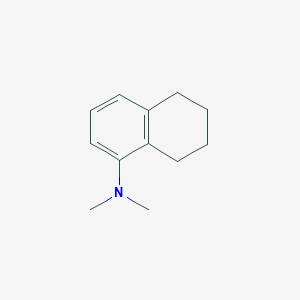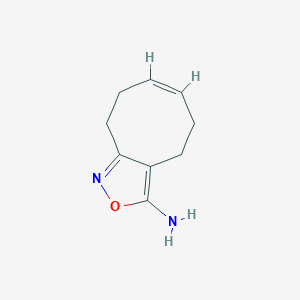
3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is not fully understood. However, it is believed to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate and dopamine. It has also been shown to enhance synaptic plasticity, which is essential for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole in lab experiments is its ability to modulate the activity of glutamate receptors. This makes it an ideal compound for studying the role of these receptors in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a tool for studying the role of glutamate receptors in synaptic plasticity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, the 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a unique chemical compound that has gained significant attention in the scientific research community. Its potential applications in the field of neuroscience make it an essential compound for studying the role of glutamate receptors in various neurological disorders. However, caution must be taken when handling this compound due to its potential toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole is a complex process that involves several steps. The most common method used to synthesize this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the final product.
Aplicaciones Científicas De Investigación
The 3-Amino-4,5,8,9-tetrahydrocyclooct(c)isoxazole has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
Propiedades
Número CAS |
13054-49-4 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
(6Z)-4,5,8,9-tetrahydrocycloocta[c][1,2]oxazol-3-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-7-5-3-1-2-4-6-8(7)11-12-9/h1-2H,3-6,10H2/b2-1- |
Clave InChI |
VYOVLIPTRLLMFI-UPHRSURJSA-N |
SMILES isomérico |
C/1CC2=C(ON=C2CC/C=C1)N |
SMILES |
C1CC2=C(ON=C2CCC=C1)N |
SMILES canónico |
C1CC2=C(ON=C2CCC=C1)N |
Sinónimos |
Cyclooct[c]isoxazole, 3-amino-4,5,8,9-tetrahydro- (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

